5-(Azétidin-3-yl)-1,3,4-oxadiazol-2-amine ; dihydrochlorure

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

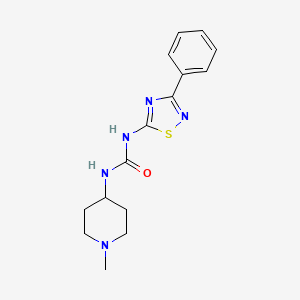

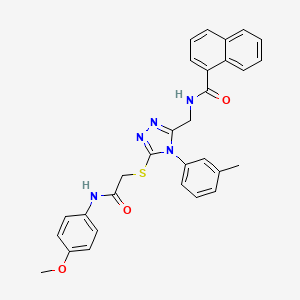

The compound “5-(Azetidin-3-yl)-1,3,4-oxadiazol-2-amine;dihydrochloride” is a complex organic molecule. It contains an azetidine ring, which is a four-membered cyclic amine, and an oxadiazole ring, which is a five-membered ring containing two nitrogen atoms, one oxygen atom, and two carbon atoms .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the azetidine and oxadiazole rings in separate steps, followed by their connection. Azetidines can be synthesized through various methods, including the cyclization of β-amino acids or the reaction of 1,3-dipoles with dipolarophiles . Oxadiazoles can be synthesized through the cyclodehydration of certain hydrazides .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the azetidine and oxadiazole rings. The azetidine ring is a saturated four-membered ring with one nitrogen atom, while the oxadiazole ring is an unsaturated five-membered ring with two nitrogen atoms and one oxygen atom .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the azetidine and oxadiazole rings. Azetidines are known to participate in various reactions, including ring-opening reactions . Oxadiazoles can undergo reactions at the nitrogen atoms or the carbon atom between the two nitrogen atoms .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the azetidine and oxadiazole rings. For example, the polarity of the compound would be affected by the polar nature of these rings .Applications De Recherche Scientifique

Chimie médicinale et développement de médicaments

- Analogue du GABA: Le dérivé d'acide (azétidin-3-yl)acétique de ce composé peut servir d'analogue structurel de l'acide 4-aminobutanoïque (GABA), un neurotransmetteur inhibiteur dans le système nerveux central . Les chercheurs explorent son potentiel en tant que modulateur GABAergique ou agent antiépileptique.

Pharmacologie et neurobiologie

- Modulateurs allostériques positifs (PAM) des récepteurs GABA A: Des composés comme les (3-arylazétidin-3-yl)acétates dérivés de cette molécule sont utilisés dans la préparation des PAM pour les récepteurs GABA A . Ces modulateurs renforcent l'activité des récepteurs GABA, influençant l'excitabilité neuronale et potentiellement traitant l'anxiété, l'insomnie et d'autres troubles neurologiques.

Science des matériaux et synthèse organique

- Acides aminés hétérocycliques: La synthèse de nouveaux dérivés d'acides aminés hétérocycliques implique ce composé. Les chercheurs réalisent une diversification par le biais de réactions de couplage croisé Suzuki-Miyaura, conduisant à des composés structurellement divers . Ces dérivés peuvent trouver des applications en science des matériaux, telles que des polymères fonctionnalisés ou des ligands.

Chimie analytique et spectroscopie

- Caractérisation structurale: Les chercheurs confirment les structures de nouveaux composés hétérocycliques en utilisant des techniques telles que la RMN 1H, RMN 13C, RMN 15N, RMN 19F et la SMHR . Ces méthodes fournissent des informations sur la connectivité des liaisons, la stéréochimie et les groupes fonctionnels.

Mécanisme D'action

Target of Action

Similar compounds have been used in proteomics research , suggesting that it may interact with proteins or enzymes in the body.

Mode of Action

Based on its structural similarity to other azetidine derivatives, it might interact with its targets through a variety of mechanisms, including binding to active sites, altering protein conformation, or modulating enzymatic activity .

Biochemical Pathways

Given its potential role in proteomics research , it may be involved in protein synthesis, modification, or degradation pathways.

Result of Action

Based on its potential use in proteomics research , it may influence protein function or expression, which could have downstream effects on cellular processes and pathways.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .

Propriétés

IUPAC Name |

5-(azetidin-3-yl)-1,3,4-oxadiazol-2-amine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4O.2ClH/c6-5-9-8-4(10-5)3-1-7-2-3;;/h3,7H,1-2H2,(H2,6,9);2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUDBNVPMDLAAHL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

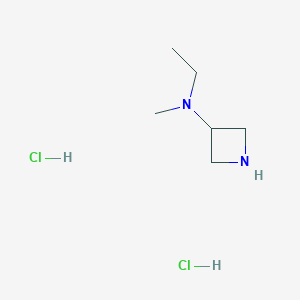

C1C(CN1)C2=NN=C(O2)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10Cl2N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzo[d]thiazol-2-yl(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone](/img/structure/B2442010.png)

![5-{1-[(1-methyl-1H-indazol-3-yl)carbonyl]piperidin-4-yl}-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2442015.png)

![3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-oxo-2H-chromen-7-yl N-ethylcarbamate](/img/structure/B2442018.png)

![1-[2-(4-Nitrophenyl)-1,3-thiazol-5-yl]propan-2-one](/img/structure/B2442020.png)

![N-(3-bromophenyl)-1-phenyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbothioamide](/img/structure/B2442021.png)

![1-(p-Tolyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diol](/img/structure/B2442023.png)

![1'-(2,6-difluorobenzoyl)-3H-spiro[2-benzofuran-1,4'-piperidine]-3-one](/img/structure/B2442024.png)

![10-(2,5-dimethylbenzenesulfonyl)-N-(3-methylbutyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine](/img/structure/B2442026.png)